molecular formula C15H21ClN2O B4653279 3-chloro-N-(1-propyl-4-piperidinyl)benzamide

3-chloro-N-(1-propyl-4-piperidinyl)benzamide

Cat. No. B4653279
M. Wt: 280.79 g/mol
InChI Key: RXVQUVMKGBADSA-UHFFFAOYSA-N
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Description

3-chloro-N-(1-propyl-4-piperidinyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as 3CPPB and is known for its ability to interact with certain receptors in the human body, leading to various biochemical and physiological effects. The purpose of

Scientific Research Applications

3CPPB has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One of the most significant research applications of 3CPPB is its ability to interact with the sigma-1 receptor, which is involved in various physiological processes such as pain perception, cell survival, and neuronal plasticity. 3CPPB has been shown to have neuroprotective effects and has been investigated as a potential treatment for various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 3CPPB has been studied for its potential use in treating various types of cancers due to its ability to inhibit cancer cell growth.

Mechanism of Action

The mechanism of action of 3CPPB involves its interaction with the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes. 3CPPB binds to the sigma-1 receptor, leading to the activation of various signaling pathways that result in the modulation of various physiological processes. The exact mechanism of action of 3CPPB is still being studied, but it is believed to involve the regulation of intracellular calcium levels and the modulation of various ion channels.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3CPPB are diverse and have been studied extensively in various animal models and cell cultures. 3CPPB has been shown to have neuroprotective effects and has been investigated as a potential treatment for various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 3CPPB has been shown to inhibit cancer cell growth and has been studied as a potential anticancer agent. Other studies have shown that 3CPPB has anti-inflammatory effects and can modulate the immune system.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3CPPB is its ability to selectively bind to the sigma-1 receptor, which allows for the modulation of various physiological processes without affecting other receptors. This selectivity makes 3CPPB an ideal compound for studying the sigma-1 receptor and its role in various physiological processes. However, one of the limitations of 3CPPB is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 3CPPB. One area of research is the development of more efficient synthesis methods to increase the yield and purity of the final product. Additionally, further studies are needed to fully elucidate the mechanism of action of 3CPPB and its interactions with the sigma-1 receptor. Another area of research is the investigation of 3CPPB as a potential treatment for various diseases, including neurodegenerative diseases and cancer. Finally, more studies are needed to investigate the potential side effects of 3CPPB and its safety profile in humans.
Conclusion
In conclusion, 3-chloro-N-(1-propyl-4-piperidinyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The synthesis method of 3CPPB involves several steps, and the compound has been studied extensively for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. Further studies are needed to fully elucidate the potential applications of 3CPPB in the field of medicine.

properties

IUPAC Name

3-chloro-N-(1-propylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O/c1-2-8-18-9-6-14(7-10-18)17-15(19)12-4-3-5-13(16)11-12/h3-5,11,14H,2,6-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVQUVMKGBADSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(1-propylpiperidin-4-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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